[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their applications in medicinal chemistry, agriculture, and various industrial processes .
Mechanism of Action
Target of Action
It is known that the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol belongs, has been studied for their interaction with various biological targets . These targets span a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets in a variety of ways . For instance, some synthetic [1,2,4]triazolo[1,5-a]pyrimidines showed significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been extensively studied for their biological activities , suggesting that they have favorable pharmacokinetic properties.
Result of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that this compound may have significant molecular and cellular effects.
Action Environment
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that this compound may be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that this class of compounds interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been found to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol can be achieved through several methods:
Annulation of Pyrimidine Moiety to Triazole Ring: This involves the oxidation of aminopyrimidine Schiff bases, followed by condensation with hydrazides under mild oxidation conditions using iron (III) chloride.
Annulation of Triazole Fragment to Pyrimidine Ring: This method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides.
Industrial Production Methods: Industrial production often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method uses enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like iron (III) chloride.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iron (III) chloride is commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing complex molecules.
Biology: The compound exhibits antibacterial, antifungal, antiviral, and antiparasitic activities.
Industry: The compound is utilized in agricultural chemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another isomer with distinct biological activities.
Uniqueness: [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZOBKZHWGSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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